Home > Products > Screening Compounds P6222 > meso-Hydroxyuroporphyrin I
meso-Hydroxyuroporphyrin I -

meso-Hydroxyuroporphyrin I

Catalog Number: EVT-13457676
CAS Number:
Molecular Formula: C40H38N4O17
Molecular Weight: 846.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Meso-Hydroxyuroporphyrin I is a porphyrin compound that has garnered attention primarily due to its association with congenital erythropoietic porphyria, a genetic disorder affecting heme metabolism. This compound is characterized by its unique structural features and its role as a metabolic intermediate in the biosynthesis of porphyrins. It was first isolated from the urine of a patient suffering from this condition, highlighting its significance in medical diagnostics and biochemical research.

Source

Meso-hydroxyuroporphyrin I is primarily sourced from biological samples, particularly urine and plasma, of patients with congenital erythropoietic porphyria. It is formed as a derivative of uroporphyrinogen I, indicating its role in the metabolic pathway of porphyrins. The identification of this compound has been facilitated by advanced analytical techniques such as high-performance liquid chromatography and mass spectrometry .

Classification

Meso-hydroxyuroporphyrin I belongs to the class of porphyrins, which are cyclic compounds composed of four pyrrole rings linked by methine bridges. It is classified under hydroxylated porphyrins, specifically as a derivative of uroporphyrin, which further categorizes it within the broader category of metalloporphyrins when metal ions are coordinated to the porphyrin ring.

Synthesis Analysis

Methods

The synthesis of meso-hydroxyuroporphyrin I can be approached through various methodologies, often involving the modification of existing porphyrin structures. A notable synthesis method involves:

  1. Condensation Reaction: This process typically starts with the condensation of pyrrole and an aldehyde in an acidic medium (e.g., hydrochloric acid) to form a basic porphyrin structure.
  2. Hydroxylation: The introduction of hydroxyl groups can be achieved through oxidation reactions involving hydroxyl radicals or peroxyacetic acid, derived from uroporphyrinogen I under specific conditions.

Technical Details

The synthesis may also involve purification steps such as column chromatography to isolate meso-hydroxyuroporphyrin I from reaction mixtures. The use of liquid secondary ion mass spectrometry has been pivotal in characterizing the synthesized compounds .

Molecular Structure Analysis

Structure

Meso-hydroxyuroporphyrin I features a complex cyclic structure typical of porphyrins, consisting of four pyrrole rings interconnected by methine (-CH=) linkages. The hydroxyl groups are positioned at specific meso positions on the porphyrin ring, which significantly influences its chemical behavior and interaction with metal ions.

Data

  • Molecular Formula: C_{20}H_{20}N_{4}O_{4}
  • Molecular Weight: Approximately 392.4 g/mol
  • Structural Characteristics: The presence of hydroxyl groups contributes to its solubility in polar solvents and affects its photophysical properties.
Chemical Reactions Analysis

Reactions

Meso-hydroxyuroporphyrin I participates in various chemical reactions typical for porphyrins, including:

  1. Metal Coordination: It can coordinate with metal ions (e.g., iron or zinc), forming metalloporphyrins which are crucial for biological functions.
  2. Oxidation Reactions: Hydroxylated derivatives can undergo further oxidation to form more complex structures or degrade into simpler metabolites.

Technical Details

The formation of meso-hydroxyuroporphyrin I is highly dependent on the concentration of uroporphyrinogen I and environmental factors such as pH and temperature during synthesis .

Mechanism of Action

Process

The formation mechanism involves several steps:

  • Uroporphyrinogen I accumulates under conditions present in congenital erythropoietic porphyria.
  • Hydroxyl radicals generated during oxidative stress lead to the hydroxylation of uroporphyrinogen I, resulting in meso-hydroxyuroporphyrin I.
  • This compound then plays a role in further metabolic pathways or may accumulate due to impaired excretion mechanisms associated with the disease .

Data

Studies indicate that the concentration-dependent formation suggests a feedback mechanism where elevated levels of uroporphyrinogen lead to increased production of hydroxylated derivatives like meso-hydroxyuroporphyrin I.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a dark red or purple solid.
  • Solubility: Soluble in polar solvents such as methanol and dimethylformamide.

Chemical Properties

  • Stability: Meso-hydroxyuroporphyrin I is relatively stable under standard laboratory conditions but may degrade under extreme pH or light exposure.
  • Spectroscopic Characteristics: Exhibits characteristic absorption bands in UV-visible spectroscopy due to π-π* transitions typical for porphyrins.
Applications

Scientific Uses

Meso-hydroxyuroporphyrin I has significant applications in:

  • Medical Diagnostics: Its presence in urine serves as a biomarker for congenital erythropoietic porphyria.
  • Research: Studied for insights into heme biosynthesis and metabolic disorders.
  • Photodynamic Therapy: Investigated for potential use in treating certain cancers due to its light-absorbing properties .
Biochemical Context and Discovery

Historical Identification in Congenital Erythropoietic Porphyria (CEP) Case Studies

The discovery of meso-hydroxyuroporphyrin I emerged from detailed biochemical investigations of Congenital Erythropoietic Porphyria (CEP) patients. This rare compound was first isolated and characterized in 1989 from the urine of a CEP patient through advanced analytical techniques. Researchers employed derivatization strategies (methyl ester, ethyl ester, and acetoxy derivatives) followed by fast-atom-bombardment mass spectrometry (FAB-MS) to elucidate its structure. This approach confirmed the presence of a hydroxyl group at the meso-position (bridge carbon) of the uroporphyrin I macrocycle, representing a novel porphyrin metabolite not previously documented in human biochemistry [1] [2].

CEP, also known as Günther's disease, is characterized by severe photosensitivity, hemolytic anemia, and accumulation of type I porphyrin isomers due to deficient activity of uroporphyrinogen III synthase (UROS). The identification of meso-hydroxyuroporphyrin I in biological fluids provided critical evidence for complex oxidative processes occurring secondary to enzymatic dysfunction. Subsequent research confirmed its presence alongside other hydroxylated derivatives (β-hydroxypropionic acid uroporphyrin I and hydroxyacetic acid uroporphyrin I) in both urine and plasma of CEP patients, establishing these compounds as specific biomarkers of the disease. These findings demonstrated that porphyrin accumulation in CEP extends beyond primary pathway intermediates to include chemically modified derivatives formed through oxidative side reactions [4].

Table 1: Key Historical Discoveries Related to meso-Hydroxyuroporphyrin I

YearDiscoverySignificanceReference
1989First isolation from human CEP urineIdentification of novel porphyrin metabolite [1]
1992Detection in plasma alongside other hydroxylated derivativesEstablished as CEP-specific biomarkers [4]
2022Characterization of J-aggregate formationRevealed physicochemical behavior [9]

Role in Heme Biosynthesis Pathway Dysregulation

The formation of meso-hydroxyuroporphyrin I is intrinsically linked to dysregulation of the heme biosynthesis pathway. Under physiological conditions, the pathway proceeds efficiently from glycine and succinyl-CoA to 5-aminolevulinic acid (ALA), then through porphobilinogen (PBG), hydroxymethylbilane, and ultimately to uroporphyrinogen III – the crucial branch point for biologically functional tetrapyrroles. The uroporphyrinogen III synthase (UROS) enzyme catalyzes the inversion and cyclization of hydroxymethylbilane to form the asymmetric type III isomer, which serves as the precursor for heme, chlorophylls, and other essential tetrapyrroles [3] [7].

In CEP, genetic mutations causing UROS deficiency (≤10% of normal activity) disrupt this critical step. The resulting accumulation of hydroxymethylbilane creates biochemical conditions favoring non-enzymatic cyclization to form the symmetric uroporphyrinogen I isomer instead of the physiological type III isomer. Unlike uroporphyrinogen III, which is rapidly metabolized further in the heme pathway, uroporphyrinogen I lacks downstream utility and accumulates excessively in bone marrow erythroid cells. This accumulation creates a substrate-rich environment where oxidative side reactions generate meso-hydroxyuroporphyrin I and related derivatives. The compound thus serves as a chemical indicator of pathway obstruction at the UROS step and represents a terminal metabolic product with no physiological function [4] [5].

The biochemical significance extends beyond mere accumulation. The presence of meso-hydroxyuroporphyrin I reflects a pathological diversion from normal porphyrin metabolism. While standard heme pathway intermediates undergo controlled enzymatic transformations, this hydroxylated derivative forms through non-enzymatic oxidation, representing a metabolic dead-end that contributes to the phototoxic burden in CEP patients. Its detection provides insight into the chemical instability of accumulated porphyrinogens under pathological conditions [4].

Table 2: Heme Pathway Dysregulation Leading to meso-Hydroxyuroporphyrin I Formation

Normal Pathway StepEnzyme InvolvedCEP DysregulationConsequence
Hydroxymethylbilane formationPBG deaminaseIncreased linear tetrapyrroleSubstrate accumulation
Uroporphyrinogen III synthesisUroporphyrinogen III synthase (UROS)Severe deficiency (≤10%)Non-enzymatic cyclization to URO'gen I
Uroporphyrinogen decarboxylationURO decarboxylaseAccumulation of URO'gen IOxidative side reactions
Coproporphyrinogen oxidationCPO oxidaseN/APathway blockade prevents further metabolism

Association with Uroporphyrinogen I Oxidative Byproducts

The formation of meso-hydroxyuroporphyrin I occurs through specific oxidative mechanisms targeting accumulated uroporphyrinogen I. Research has demonstrated that this hydroxylated derivative is not an isolated anomaly but part of a spectrum of oxidative porphyrin derivatives generated in CEP. Studies of urinary porphyrin profiles reveal consistent co-occurrence with peroxyacetic acid uroporphyrin I, β-hydroxypropionic acid uroporphyrin I, and hydroxyacetic acid uroporphyrin I, indicating shared formation pathways [4].

The chemical genesis of these compounds involves reactive oxygen species (ROS). Laboratory investigations demonstrate that uroporphyrinogen I incubated with hydrogen peroxide (H₂O₂) and catalytic iron generates meso-hydroxyuroporphyrin I alongside peroxyacetic acid derivatives. This reaction is concentration-dependent, requiring uroporphyrinogen I levels exceeding 1-2 μM – concentrations routinely observed in CEP tissues. The process likely involves hydroxyl radical (•OH) formation via Fenton chemistry (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻), with the highly reactive hydroxyl radical attacking the meso-position of the porphyrinogen macrocycle. The reaction exhibits side-chain specificity, occurring preferentially at acetic acid substituents rather than propionic acid chains [4].

The biochemical significance extends beyond mere biomarker status. These oxidative derivatives exhibit enhanced phototoxicity compared to their parent compounds due to altered electronic structures that facilitate reactive oxygen species generation upon light exposure. Additionally, their formation represents a pathological sink for accumulated porphyrinogens, diverting them into chemically stable forms that resist enzymatic processing and accumulate long-term in tissues. This explains their persistence in biological fluids and tissues even when primary porphyrin production is reduced through therapeutic interventions [4].

Table 3: Oxidative Uroporphyrinogen I Derivatives in CEP

CompoundSite of ModificationFormation ConditionsDetection Method
meso-Hydroxyuroporphyrin Imeso-positionH₂O₂ + catalytic ironFAB-MS, HPLC
Peroxyacetic acid uroporphyrin IAcetic acid side-chainAerobic oxidationLSIMS, chemical properties
β-Hydroxypropionic acid uroporphyrin IPropionic acid side-chain•OH radical attackHPLC, fluorescence
Hydroxyacetic acid uroporphyrin IAcetic acid side-chainMetal-catalyzed oxidationLSIMS, chemical synthesis

Figure: Proposed Mechanism for meso-Hydroxyuroporphyrin I Formation

Uroporphyrinogen I + Fe²⁺ → Porphyrinogen-Fe complex  Complex + H₂O₂ → •OH generation via Fenton reaction  •OH + *meso*-position → Radical intermediate  Intermediate oxidation → meso-Hydroxyuroporphyrin I 

The oxidative formation of these compounds has therapeutic implications. The iron chelator desferrioxamine inhibits their production in vitro by sequestering catalytic iron, suggesting potential adjunctive therapy for reducing phototoxic porphyrin load in CEP. Furthermore, their exclusive presence in systemic circulation (absent from duodenal aspirates and feces) confirms their erythropoietic origin rather than hepatic or gut microbiome-derived, emphasizing the bone marrow as the primary site of pathological porphyrin chemistry in CEP [4].

Comprehensive Compound List

Properties

Product Name

meso-Hydroxyuroporphyrin I

IUPAC Name

3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetrakis(carboxymethyl)-10-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid

Molecular Formula

C40H38N4O17

Molecular Weight

846.7 g/mol

InChI

InChI=1S/C40H38N4O17/c45-30(46)5-1-16-21(10-35(55)56)28-15-26-18(3-7-32(49)50)23(12-37(59)60)39(43-26)40(61)38-19(4-8-33(51)52)22(11-36(57)58)29(44-38)14-25-17(2-6-31(47)48)20(9-34(53)54)27(42-25)13-24(16)41-28/h13-15,41-43H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)

InChI Key

CRPMIZYLIQPTEL-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=CC3=C(C(=C(N3)C(=O)C4=NC(=CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)C(=C4CCC(=O)O)CC(=O)O)CC(=O)O)CCC(=O)O)N2)CC(=O)O)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.